molecular formula C5H12ClN2O2P B193319 3-脱氯乙基异环磷酰胺 CAS No. 36761-83-8

3-脱氯乙基异环磷酰胺

货号 B193319
CAS 编号: 36761-83-8
分子量: 198.59 g/mol
InChI 键: DZKGMGPLDJOVCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Dechloroethylifosfamide, also known as Dechloroethylcyclophosphamide, is a phosphorodiamide . Its molecular formula is C5H12ClN2O2P and it has a molecular weight of 198.59 g/mol .


Synthesis Analysis

The metabolism of the anticancer drug ifosfamide was investigated in Sprague-Dawley rats. Along with four known metabolites, namely N2-dechloroethylifosfamide, N3-dechloroethylifosfamide, alcoifosfamide, and isophosphoramide mustard, four new urinary metabolites were identified utilizing combined techniques of chemical modification/derivatization, capillary gas chromatography/chemical ionization mass spectrometry (ammonia), deuterium-labeling/ion cluster analysis, and chemical synthesis .


Molecular Structure Analysis

The IUPAC name for 3-Dechloroethylifosfamide is N - (2-chloroethyl)-2-oxo-1,3,2λ 5 -oxazaphosphinan-2-amine . The InChI is InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2, (H2,7,8,9) .


Chemical Reactions Analysis

The initial metabolism of ifosfamide consists of two different pathways: ring oxidation at the oxazaphosphorine ring to form 4-hydroxyifosfamide and dechloroethylation to form 2- or 3-dechloroethylifosfamide .


Physical And Chemical Properties Analysis

The density of 3-Dechloroethylifosfamide is 1.3±0.1 g/cm3. It has a boiling point of 272.1±42.0 °C at 760 mmHg and a vapour pressure of 0.0±0.6 mmHg at 25°C .

科学研究应用

药代动力学和代谢

  1. 癌症治疗中的药代动力学

    3-脱氯乙基异环磷酰胺 (3DECIIF) 是异环磷酰胺(一种化疗药物)药代动力学中的重要代谢物。研究表明,当异环磷酰胺用于治疗小细胞肺癌和软组织肉瘤等癌症时,3DECIIF 是主要的尿液代谢物 (Kerbusch 等人,2001) (Kerbusch 等人,2001)

  2. 代谢物分析

    磷-31 核磁共振波谱已被用于分析使用异环磷酰胺治疗的患者尿液样本中 3DECIIF 的存在。该技术提供了对异环磷酰胺的磷酸化代谢物(包括 3DECIIF)的详细评估,无需事先提取 (Gilard 等人,2004)

  3. 对输注持续时间的影响

    异环磷酰胺输注的持续时间会影响其代谢物 3DECIIF 的暴露。研究表明,较长的输注持续时间会影响异环磷酰胺及其代谢物(包括 3DECIIF)的药代动力学 (Kerbusch 等人,2001)

化学分析和合成

  1. 质谱研究

    在质谱研究中,已合成氘标记的 3DECIIF 用作标准品。这有助于量化脱氯乙基化,这是了解异环磷酰胺的药代动力学和动力学的关键过程 (Springer 等人,2014)

  2. 液相色谱-质谱法检测

    已开发出对映选择性检测方法,用于测定人血浆中的异环磷酰胺和识别 N-脱氯乙基代谢物(如 3DECIIF)。这种方法对于了解异环磷酰胺的立体选择性药代动力学至关重要 (Oliveira 等人,2007)

代谢研究

  1. 细胞色素 P450 相互作用

    研究探讨了细胞色素 P450 介导的异环磷酰胺代谢的相互作用,重点关注 CYP3A4 和 CYP2B6 的作用。这些酶负责形成 3DECIIF 及其在药物引起的肾毒性和神经毒性中的作用 (Aleksa 等人,2009) (Aleksa 等人,2005)

  2. 儿童药代动力学

    在儿童癌症治疗中,已评估异环磷酰胺及其代谢物(包括 3DECIIF)的药代动力学,以了解儿童的剂量和治疗效果 (Kerbusch 等人,2001)

安全和危害

For safety and hazards information, please refer to the Safety Data Sheets available online .

未来方向

A thorough understanding of the pharmacokinetics, pharmacodynamics, toxicity, and pharmacogenomics of ifosfamide, highlighting the genes important in the variation in response to the drug, may provide insight into personalization of this drug . Further studies are needed to investigate the possibility of therapeutic drug monitoring (TDM) of ifosfamide .

  • "PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics"
  • "Identification of new metabolites of ifosfamide in rat urine using ion cluster technique"
  • "Distribution of ifosfamide and metabolites between plasma and…"
  • "Evaluation of the autoinduction of ifosfamide metabolism by a…"
  • "dechloroethylifosfamide | Semantic Scholar"

属性

IUPAC Name

N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGMGPLDJOVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909416
Record name 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dechloroethylifosfamide

CAS RN

36761-83-8
Record name 3-Dechloroethylifosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36761-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dechloroethylcyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036761838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DECHLOROETHYLIFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Q3UC3WP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Dechloroethylifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dechloroethylifosfamide
Reactant of Route 2
Reactant of Route 2
3-Dechloroethylifosfamide
Reactant of Route 3
Reactant of Route 3
3-Dechloroethylifosfamide
Reactant of Route 4
Reactant of Route 4
3-Dechloroethylifosfamide
Reactant of Route 5
3-Dechloroethylifosfamide
Reactant of Route 6
3-Dechloroethylifosfamide

Citations

For This Compound
255
Citations
V Kurowski, T Wagner - Cancer chemotherapy and pharmacology, 1993 - Springer
The initial metabolism of the oxazaphosphorine cytostatic ifosfamide (IF) consists of two different pathways: ring oxidation at carbon-4 forms the cytostatically active metabolite 4-…
Number of citations: 122 link.springer.com
V Gilard, R Martino, M Malet-Martino… - Journal of medicinal …, 1999 - ACS Publications
31 P NMR spectroscopy was used to study the products of the decomposition of the antitumor drug ifosfamide (IF, 1d) and its N-dechloroethylated metabolites, namely, 2,3-…
Number of citations: 70 pubs.acs.org
DM Calinski, H Zhang, S Ludeman, ME Dolan… - Drug Metabolism and …, 2015 - ASPET
… ., 1999; Huang et al., 2000), ultimately leading to the inactivation of IFO and formation of the nephro- and neurotoxic metabolites 2-dechloroethylifosfamide or 3-dechloroethylifosfamide …
Number of citations: 22 dmd.aspetjournals.org
GP Kaijser, JH Beijnen, A Bult, G Wiese… - … of Chromatography B …, 1992 - Elsevier
The metabolic oxidation of one of the chloroethyl groups of the antitumour drug ifosfamide leads to the formation of the inactive metabolites 2- and 3-dechloroethylifosfamide together …
Number of citations: 23 www.sciencedirect.com
T Kerbusch, MJ Jeuken, J Derraz… - Therapeutic drug …, 2000 - journals.lww.com
… mL 2-and 3-dechloroethylifosfamide and ifosfamide, with trofosfamide as internal standard. From top to bottom: total ion-current, 2-and 3-dechloroethylifosfamide quantification-fragment …
Number of citations: 25 journals.lww.com
K Aleksa, A Nava‐Ocampo… - … , Biological, and Chemical …, 2009 - Wiley Online Library
… of a single dose of racemic-IF (racIF) undergoes side-chain dealkylation3,13,14 resulting in the production of N-2-dechlroethylifosfamide (2-DCEIF) and N-3-dechloroethylifosfamide (3-…
Number of citations: 16 onlinelibrary.wiley.com
JS McCune, LJ Risler, BR Phillips, KE Thummel… - Drug metabolism and …, 2005 - ASPET
… 2-Dechloroethylifosfamide and 3-dechloroethylifosfamide were kindly provided by Dr. Uif Niemeyer (Asta Medica, Frankfurt, Germany). Dipropylcyclophosphamide was synthesized as …
Number of citations: 68 dmd.aspetjournals.org
Z Huang, P Roy, DJ Waxman - Biochemical pharmacology, 2000 - Elsevier
The anticancer alkylating agents cyclophosphamide (CPA) and ifosfamide (IFA) are prodrugs that undergo extensive P450-catalyzed metabolism to yield both active (4-hydroxylated) …
Number of citations: 326 www.sciencedirect.com
JB Springer, OM Colvin… - Journal of Labelled …, 2014 - Wiley Online Library
… to [4,4,5,5‐ 2 H 4 ]‐3‐dechloroethylifosfamide); (2) [α,α,4,4,5,5‐ 2 H 6 ]‐2‐dechloroethylcyclophosphamide (equivalent to [α,α,4,4,5,5‐ 2 H 6 ]‐3‐dechloroethylifosfamide); and (3) [α,α,4,4…
G Hempel, S Krümpelmann, A May-Manke… - Cancer chemotherapy …, 1997 - Springer
… Ifo and Cyclo were further oxidized in the chloroethyl side chains to form 2- and 3-dechloroethylifosfamide in varying quantities. The urinary excretion of Trofo and its dechloroethylated …
Number of citations: 17 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。